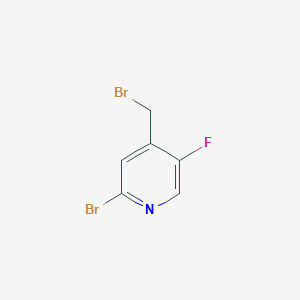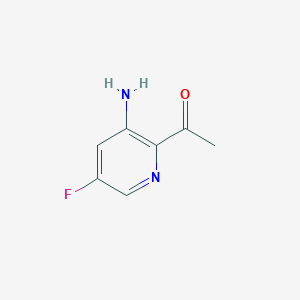
1-(4-Bromo-2-chlorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorobenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-chlorobenzyl)azetidine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4-Bromo-2-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorobenzyl)azetidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-chlorobenzyl)azetidine can be compared to other similar compounds, such as:
1-(4-Bromo-2-chlorobenzyl)pyrrolidine: A five-membered ring analog that has different reactivity and stability due to the larger ring size.
1-(4-Bromo-2-chlorobenzyl)aziridine: A three-membered ring analog that is more reactive due to the higher ring strain but less stable.
Propriétés
Formule moléculaire |
C10H11BrClN |
|---|---|
Poids moléculaire |
260.56 g/mol |
Nom IUPAC |
1-[(4-bromo-2-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrClN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clé InChI |
BKGURMJIMAWVCY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)



![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)


![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
